N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c1-27(2)21(18-14-30-22-7-5-4-6-17(18)22)13-25-23(29)20-12-19(26-28(20)3)15-8-10-16(24)11-9-15/h4-12,14,21H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCXSQIPDBAAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling for Aryl-Pyrazole Formation
Ethyl 1H-pyrazole-3-carboxylate is coupled with 1-fluoro-4-iodobenzene under copper-catalyzed conditions to introduce the 4-fluorophenyl group.
Procedure :
- Reagents : Ethyl 1H-pyrazole-3-carboxylate (1 eq), 1-fluoro-4-iodobenzene (1.3 eq), CuI (0.2 eq), (1S,2S)-N,N'-dimethyl-1,2-diaminocyclohexane (0.2 eq), K₂CO₃ (2 eq), toluene.
- Conditions : 110°C, 48 hours.
- Yield : 77%.
Post-reaction, the methyl group is introduced at the pyrazole nitrogen via alkylation using methyl iodide and a base (e.g., NaH). Subsequent hydrolysis of the ethyl ester with aqueous NaOH yields the carboxylic acid.
Construction of the Benzo[b]thiophen-3-yl Fragment
The benzo[b]thiophene moiety is synthesized via a Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysis.
Synthesis of 2-(Benzo[b]thiophen-3-yl)-N,N-dimethylethan-1-amine
The dimethylaminoethyl side chain is introduced via reductive amination or nucleophilic substitution.
Reductive Amination Strategy
3-Acetylbenzo[b]thiophene is converted to the corresponding amine through reductive amination with dimethylamine.
Procedure :
- Reagents : 3-Acetylbenzo[b]thiophene (1 eq), dimethylamine (2 eq), NaBH₃CN (1.5 eq), MeOH.
- Conditions : Room temperature, 12 hours.
- Yield : ~70% (estimated from analogous protocols).
Amide Bond Formation
The final step involves coupling the pyrazole carboxylic acid with the benzo[b]thiophene-derived amine using carbodiimide chemistry.
Activation and Coupling
Procedure :
- Reagents : 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 eq), 2-(benzo[b]thiophen-3-yl)-N,N-dimethylethan-1-amine (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), DMF.
- Conditions : Room temperature, 12 hours.
- Yield : 65–80% (based on similar amidation reactions).
Optimization and Mechanistic Insights
Critical Reaction Parameters
- Copper Catalysis : Ullmann coupling requires precise stoichiometry of CuI and diamines to avoid homocoupling byproducts.
- Palladium Selection : Pd(dppf)Cl₂ enhances Suzuki coupling efficiency for electron-deficient aryl bromides.
- Reductive Amination : NaBH₃CN outperforms NaBH₄ in minimizing over-reduction.
Analytical Characterization
Key spectroscopic data for intermediates and the final compound:
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | 8.21 (s, 1H), 7.72–7.68 (m, 2H) | 249.1 [M+H]+ |
| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 12.1 (s, 1H), 7.89–7.85 (m, 2H) | 221.1 [M+H]+ |
| N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | 8.45 (s, 1H), 7.92–7.88 (m, 2H) | 451.2 [M+H]+ |
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases involving inflammation or microbial infections.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Industrial Processes: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be determined by the specific biological system being targeted.
Comparison with Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness: This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the fluorophenyl group, in particular, may impart distinct properties compared to similar compounds.
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Benzothiophene moiety : Known for its role in various pharmacological effects.
- Dimethylaminoethyl side chain : This group may enhance solubility and bioavailability.
- Pyrazole ring : Associated with diverse biological activities, including anti-inflammatory and analgesic properties.
- Fluorophenyl group : Often linked to increased potency and selectivity in drug design.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For example, derivatives of thiophene have shown efficacy against various bacterial strains due to their ability to inhibit essential bacterial enzymes . The sulfonamide moiety present in related compounds has been documented for its antimicrobial properties, suggesting a potential for this compound in treating infections.
Antidepressant Activity
Several studies have explored the antidepressant potential of nitrogen-containing heterocycles. Compounds similar to this pyrazole derivative have demonstrated activity at serotonin receptors, which are crucial targets for antidepressant medications. For instance, the interaction with 5-HT receptors can lead to enhanced mood regulation . The structural characteristics of this compound may facilitate similar interactions, warranting further investigation into its psychotropic effects.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of specific enzymes : Similar compounds have been noted for their ability to inhibit glucosamine-6-phosphate synthase, an essential enzyme in bacterial cell wall synthesis .
- Receptor modulation : The pyrazole ring may interact with various receptors involved in neurotransmission, potentially influencing mood and behavior.
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate preparation : Benzo[b]thiophen-3-yl and 4-fluorophenyl pyrazole precursors are synthesized separately. For example, pyrazole rings are formed via cyclocondensation of hydrazines with β-ketoesters or diketones .
Coupling reactions : The dimethylaminoethyl side chain is introduced via nucleophilic substitution or amidation, often using catalysts like EDCI/HOBt or DCC for carboxamide bond formation .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate intermediates and the final compound .
Characterization : Intermediates are verified via TLC, while the final product is confirmed using ¹H/¹³C NMR (e.g., aromatic proton integration at δ 7.0–8.5 ppm) and HRMS (exact mass matching ±2 ppm) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Identifies substituents (e.g., dimethylamino protons at δ 2.2–2.5 ppm, fluorophenyl aromatic protons).
- ¹³C NMR : Confirms carbonyl groups (C=O at ~165 ppm) and quaternary carbons in the pyrazole ring .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₄H₂₅FN₄O₂S).
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding patterns, critical for structure-activity studies .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., carboxamide coupling) be investigated to improve yield?
Answer:
Mechanistic studies involve:
- Kinetic analysis : Monitor reaction progress via HPLC or in situ IR to identify rate-limiting steps (e.g., activation of carboxylic acid in carbodiimide-mediated coupling) .
- Catalyst screening : Compare yields using EDCI vs. DCC, or evaluate additives like DMAP to stabilize reactive intermediates .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for coupling reactions, guiding solvent selection (polar aprotic solvents like DMF improve nucleophilicity) .
Advanced: How should researchers design assays to evaluate this compound’s biological activity (e.g., kinase inhibition)?
Answer:
- Target selection : Prioritize kinases or receptors based on structural analogs (e.g., pyrazole-carboxamides often target MAPK or EGFR pathways) .
- In vitro assays :
- Enzyme inhibition : Use fluorescence polarization (FP) or TR-FRET assays with ATP analogs to measure IC₅₀ values .
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines (e.g., HeLa, MCF-7) .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess off-target effects via kinome-wide profiling .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Experimental variables :
- Solvent effects (DMSO concentration >0.1% may artifactually inhibit enzymes).
- Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231 in breast cancer models) .
- Structural analogs : Compare results with derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
- Data normalization : Use Z-factor scoring to validate assay robustness and exclude outlier replicates .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) to enhance solubility or potency?
Answer:
- Modification sites :
- Benzo[b]thiophene : Introduce sulfonyl groups to improve solubility .
- Dimethylaminoethyl chain : Replace with morpholino or piperazine to modulate logP .
- SAR workflow :
- Synthesize 10–15 analogs with systematic substitutions.
- Profile solubility (shake-flask method) and permeability (Caco-2 assay).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: How can researchers address stability issues (e.g., hydrolysis of the carboxamide group) during storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
